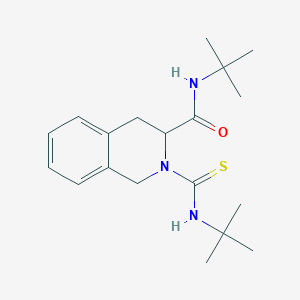

N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline derivative featuring a carboxamide group at position 3 and a carbamothioyl (thioamide) group at position 2, both substituted with tert-butyl moieties. This structure combines steric bulk from the tert-butyl groups with the unique electronic properties of the thioamide, which may influence solubility, metabolic stability, and receptor interactions .

Properties

IUPAC Name |

N-tert-butyl-2-(tert-butylcarbamothioyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c1-18(2,3)20-16(23)15-11-13-9-7-8-10-14(13)12-22(15)17(24)21-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLRZBBGZZLTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=S)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with tert-butyl isocyanate and tert-butylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of tert-butyl nitrite as a carbon source has been explored for the synthesis of N-tert-butyl amides under mild conditions, which could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form amine derivatives under hydrogenation conditions.

Substitution: The amino and carbothioyl groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Primary alcohols from the tert-butyl groups.

Reduction: Amine derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl groups contribute to its steric properties, affecting its binding affinity and selectivity towards target proteins. The carbothioyl group may participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pharmacologically Active Tetrahydroisoquinolines

PDTic and Derivatives (Kappa Opioid Receptor Antagonists)

- Structure: (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) includes a hydroxy group at position 7 and a piperidinylmethyl-substituted carboxamide at position 3 .

- Key Differences: The target compound lacks the critical 7-hydroxy group and piperidinylmethyl moiety, which are essential for PDTic’s high affinity and selectivity for kappa opioid receptors (KOR).

- Activity: PDTic derivatives exhibit nanomolar affinity for KOR (e.g., 4-Me-PDTic: Ki = 0.6 nM) .

MPTP/MPPP (Neurotoxic Analogs)

- Structure : MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) and its metabolite MPP+ are structurally distinct but highlight the impact of substituents on neurotoxicity .

- Key Differences: The tetrahydroisoquinoline core in the target compound is less prone to forming toxic metabolites like MPP+, which selectively destroys dopaminergic neurons. Tert-butyl groups may reduce metabolic activation, but this requires validation.

(S)-2-Benzyl-N-(2,6-diisopropylphenyl) Derivative

- Structure : Features a benzyl group at position 2 and a diisopropylphenyl carboxamide, used in chiral catalyst synthesis .

- Key Differences: The target compound’s tert-butyl groups provide greater steric bulk but less aromaticity, likely shifting applications from catalysis to hydrophobic interactions in biological systems. Thioamide vs.

Physicochemical Property Comparisons

N-(Oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Hydrochloride

- Structure : Includes a tetrahydropyranyl (oxan-4-yl) carboxamide and a hydrochloride salt .

- Key Differences :

- The hydrochloride salt enhances water solubility (critical for bioavailability), whereas the target compound’s neutral tert-butyl groups prioritize lipophilicity.

- Oxan-4-yl’s oxygen atom enables hydrogen bonding, absent in the tert-butyl-substituted target.

Research Implications and Gaps

- Pharmacology : The target compound’s thioamide and tert-butyl groups warrant exploration for CNS activity, leveraging SAR insights from PDTic .

- Toxicity : Comparative studies with MPTP could clarify metabolic pathways and safety profiles.

- Catalysis: While less likely than benzyl derivatives, thioamides may enable novel reaction mechanisms .

Biological Activity

Structure

The chemical structure of N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be represented as follows:

- Molecular Formula : C17H26N2OS

- CAS Number : 1540071-42-8

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 306.46 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits significant enzyme inhibition properties, particularly against certain enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound acts as an inhibitor for several key enzymes:

- Monoacylglycerol Acyltransferase 2 (MGAT2) : This compound has shown promising results in inhibiting MGAT2 with an IC50 value indicating moderate potency. Inhibition of MGAT2 is associated with reduced fat absorption and potential applications in obesity treatment .

Case Studies

- Obesity and Metabolic Disorders :

- Neuroprotective Effects :

Comparative Studies

A comparative analysis of related compounds within the tetrahydroisoquinoline class reveals varying degrees of biological activity:

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| N-tert-butyl-2-(tert-butylcarbamothioyl)-... | 1522 | Moderate MGAT2 inhibition |

| N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | 500 | Strong anti-obesity effects |

| N-(tert-butoxycarbonyl)-tetrahydroisoquinoline | 2000 | Weak enzyme inhibition |

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects. Long-term studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.